1-(3-Methoxyphenyl)-N-methylethanamine physical and chemical properties
1-(3-Methoxyphenyl)-N-methylethanamine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(3-Methoxyphenyl)-N-methylethanamine. As a substituted phenethylamine, this compound holds interest for researchers in medicinal chemistry and pharmacology. This document consolidates available data on its identity, and while experimental data for some properties are limited, this guide furnishes information on related compounds to offer valuable insights. It further outlines a probable synthetic pathway and discusses potential toxicological and pharmacological considerations based on structurally similar molecules.
Chemical Identity and Physical Properties
1-(3-Methoxyphenyl)-N-methylethanamine is a substituted phenethylamine with the systematic IUPAC name 1-(3-methoxyphenyl)-N-methylethanamine . It is also known by other names such as N-methyl-alpha-methyl-3-methoxyphenethylamine. The compound is characterized by a methoxy group at the meta-position of the phenyl ring and a methyl group on the amine of the ethylamine side chain.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 438245-97-7 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
Synthesis and Characterization
A plausible and efficient method for the synthesis of 1-(3-Methoxyphenyl)-N-methylethanamine is through the reductive amination of 3-methoxyacetophenone with methylamine. This two-step, one-pot reaction is a common and versatile method for the formation of amines.
Workflow 1: Proposed Synthesis via Reductive Amination
Caption: Proposed synthesis of 1-(3-Methoxyphenyl)-N-methylethanamine.
Experimental Protocol: Reductive Amination
Reaction: 3-methoxyacetophenone + methylamine → 1-(3-Methoxyphenyl)-N-methylethanamine
Materials:
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3-methoxyacetophenone
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Methylamine (solution in a suitable solvent, e.g., methanol or THF)
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Reducing agent (e.g., sodium borohydride or sodium cyanoborohydride)
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Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
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Acid catalyst (optional, e.g., acetic acid)
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Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
Procedure:
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Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-methoxyacetophenone in the chosen anhydrous solvent. Add a stoichiometric equivalent or a slight excess of methylamine solution. If desired, a catalytic amount of acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours to allow for the formation of the imine intermediate. Progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Reduction: Once imine formation is complete, the reducing agent is added portion-wise to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less reactive towards the starting ketone. The reaction is stirred until the reduction of the imine is complete, as monitored by an appropriate analytical technique.
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Work-up and Purification: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-(3-Methoxyphenyl)-N-methylethanamine are not available, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the four protons on the substituted phenyl ring.
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Methine Proton (-CH(CH₃)-): A quartet or multiplet, coupled to the adjacent methyl and amine protons.
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N-Methyl Protons (-NH(CH₃)): A singlet or doublet (if coupled to the N-H proton).
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Alpha-Methyl Protons (-CH(CH₃)-): A doublet, coupled to the methine proton.
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Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
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Amine Proton (-NH-): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at a lower field.
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Methine Carbon (-CH(CH₃)-): A signal in the aliphatic region.
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N-Methyl Carbon (-NH(CH₃)): A signal in the aliphatic region.
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Alpha-Methyl Carbon (-CH(CH₃)-): A signal in the aliphatic region.
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Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
Mass Spectrometry (Predicted Fragmentation):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165. Key fragmentation patterns for phenethylamines typically involve cleavage of the bond beta to the aromatic ring, leading to the formation of a tropylium-like ion or a benzylic cation. For 1-(3-Methoxyphenyl)-N-methylethanamine, a prominent fragment would be expected from the loss of the methylamine group.
Potential Pharmacological and Toxicological Profile
Direct pharmacological and toxicological data for 1-(3-Methoxyphenyl)-N-methylethanamine are not currently available. However, its structural similarity to other methoxy- and N-methyl-substituted phenethylamines allows for informed predictions of its potential biological activity.
Pharmacological Considerations
Many substituted phenethylamines are known to interact with the central nervous system. Specifically, methoxy-substituted amphetamines and related compounds have been shown to have psychoactive effects, often mediated through interactions with serotonin, dopamine, and norepinephrine systems.
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Serotonergic Activity: The presence of a methoxy group on the phenyl ring, as seen in compounds like para-methoxyamphetamine (PMA), can confer significant serotonergic activity.[2] It is plausible that 1-(3-Methoxyphenyl)-N-methylethanamine could act as a serotonin receptor agonist or a serotonin releasing agent.
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Dopaminergic and Noradrenergic Activity: The amphetamine-like backbone suggests potential for interaction with dopamine and norepinephrine transporters, which could lead to stimulant effects.
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N-Methylation: N-methylation of phenethylamines can modulate their pharmacological profile, often affecting their potency and selectivity for different monoamine transporters and receptors.
Toxicological Profile
The toxicological profile of 1-(3-Methoxyphenyl)-N-methylethanamine is uncharacterized. However, safety data for the closely related compound, 1-(3-methoxyphenyl)ethanamine, indicates several hazards.[3]
Table 2: GHS Hazard Statements for 1-(3-Methoxyphenyl)ethanamine
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H317 | May cause an allergic skin reaction |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H412 | Harmful to aquatic life with long lasting effects |
Given these warnings for a closely related analog, 1-(3-Methoxyphenyl)-N-methylethanamine should be handled with appropriate caution, utilizing personal protective equipment and working in a well-ventilated area. The N-methylation may alter the toxicological profile, and further studies are required to ascertain its specific hazards.
Conclusion
1-(3-Methoxyphenyl)-N-methylethanamine is a substituted phenethylamine with potential for biological activity. This guide has consolidated the available information on its chemical and physical properties, proposed a viable synthetic route, and offered insights into its potential pharmacological and toxicological profile based on related compounds. The lack of comprehensive experimental data highlights the need for further research to fully characterize this compound and understand its properties and potential applications. Researchers and drug development professionals should proceed with caution, adhering to appropriate safety protocols when handling this and structurally related compounds.

